N-Methyl-L-alanine

Descripción general

Descripción

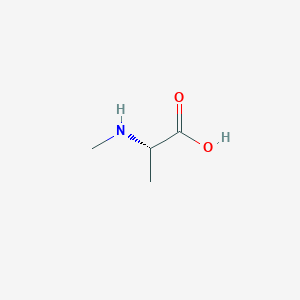

N-Methyl-L-alanine is a non-proteinogenic amino acid derivative with the chemical formula C4H9NO2This compound is characterized by the substitution of one hydrogen atom in the amino group of L-alanine with a methyl group, resulting in a unique structure that influences its chemical and biological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Methyl-L-alanine can be synthesized through various methods. One common approach involves the N-methylation of L-alanine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of N-methylated intermediates. This process involves the use of catalysts such as palladium on carbon and hydrogen gas under controlled pressure and temperature conditions .

Análisis De Reacciones Químicas

Types of Reactions: N-Methyl-L-alanine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield N-methylated amino alcohols.

Substitution: this compound can participate in substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products:

Oxidation: Produces oxo derivatives.

Reduction: Yields amino alcohols.

Substitution: Results in various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Structural and Conformational Studies

N-Methyl-L-alanine has been studied extensively for its conformational landscape, which is influenced by the presence of methyl groups. Research utilizing high-resolution spectroscopy techniques has revealed multiple conformers of this compound, each exhibiting distinct hydrogen bonding interactions. The methylation impacts steric hindrance and conformational dynamics, which are crucial for understanding amino acid behavior in biological systems .

Synthesis of N-Methylated Amino Acids

The synthesis of N-methylated amino acids, including this compound, is vital for producing peptides with enhanced biological activity. A recent study demonstrated an efficient photocatalytic method using metal-loaded titanium dioxide to achieve N-methylation of various α-amino acid motifs under UV light. This method not only simplifies the synthesis process but also preserves the integrity of peptide bonds, making it applicable in pharmaceutical development .

Neurotoxicology and Disease Association

This compound has been implicated in neurotoxic studies, particularly concerning its enantiomer β-N-methylamino-L-alanine (BMAA). BMAA is associated with neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. Analytical methods have been developed to detect BMAA enantiomers in environmental samples, highlighting the importance of understanding its role in neurological disorders .

Case Study: Detection in Biological Samples

A study conducted on postmortem olfactory bulbs from Alzheimer’s patients utilized ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to detect BMAA. The findings indicated that exposure to this compound could lead to cell cycle arrest and excitotoxicity, further elucidating its potential role in neurodegeneration .

Analytical Applications

This compound serves as a chiral discriminating agent in nuclear magnetic resonance (NMR) spectroscopy. Its ability to differentiate between enantiomers enhances analytical capabilities in organic chemistry, particularly in studying reaction mechanisms and product configurations .

Biochemical Applications

In biochemical research, this compound has been explored for its effects on neurotransmitter uptake mechanisms. Studies indicate that substituting traditional amino acids with this compound can influence the transport and uptake of neurotransmitters in neuronal cells, providing insights into synaptic function and potential therapeutic targets .

Data Summary Table

Mecanismo De Acción

N-Methyl-L-alanine exerts its effects through various molecular mechanisms:

Molecular Targets: It interacts with ionotropic and metabotropic glutamate receptors, influencing neurotransmission and synaptic plasticity.

Pathways Involved: The compound is involved in pathways related to excitotoxicity, protein misfolding, and neurodegeneration.

Comparación Con Compuestos Similares

N-Methyl-DL-alanine: A racemic mixture of N-Methyl-L-alanine and its D-isomer.

N-Methylglycine (Sarcosine): Another N-methylated amino acid with similar properties but different biological activities.

Uniqueness: this compound is unique due to its specific structural modification, which enhances its biological activity and resistance to protease degradation compared to non-methylated analogs. This makes it particularly valuable in the design of stable and bioactive peptides .

Actividad Biológica

N-Methyl-L-alanine (NMeAla) is a non-proteinogenic amino acid that has garnered interest due to its unique biological activities and potential applications in various fields, including biochemistry and pharmacology. This article synthesizes current research findings on the biological activity of this compound, presenting data from experimental studies, case analyses, and relevant tables to illustrate its effects.

Overview of this compound

This compound is an amino acid derivative where a methyl group is attached to the nitrogen atom of the alanine structure. This modification alters its biochemical properties and interactions within biological systems. The compound has been studied for its effects on cellular processes, including cell cycle regulation and mitochondrial function.

1. Cell Cycle Regulation

Recent studies have shown that this compound can significantly influence the cell cycle progression in various cell lines. For instance, β-N-methylamino-L-alanine (BMAA), a related compound, was found to suppress cell cycle progression at the G1/S checkpoint in NIH3T3 fibroblast cells without inducing apoptosis or membrane damage .

- Table 1: Effects of BMAA on Cell Cycle Progression

| Concentration (mM) | Effect on Cell Number | Apoptosis Induction |

|---|---|---|

| 1 | Significant Suppression | No |

| 3 | Greater Suppression | No |

This suppression was not linked to glutamate receptor activation, indicating that NMeAla may exert its effects through alternative pathways .

2. Mitochondrial Function

Research indicates that this compound affects mitochondrial ATPase activity, which is crucial for energy production in cells. In experiments involving freeze-thawed mitochondria, BMAA enhanced ATPase activity by approximately 121% at a concentration of 1 mM .

- Table 2: ATPase Activity in Mitochondria with BMAA Treatment

| Treatment | ATPase Activity (% Control) | Statistical Significance |

|---|---|---|

| Control | 100% | - |

| 0.1 mM BMAA | 98.62% | p = 0.391 |

| 1 mM BMAA | 121.09% | p = 0.002 |

These findings suggest a direct interaction between NMeAla and mitochondrial components, enhancing ATP synthesis under specific conditions.

Case Study: Toxicity and Misincorporation

A study investigating the misincorporation of BMAA in human cells revealed that while it induced slight apoptosis in HepG2 liver cells, it did not significantly affect other cell lines like Caco-2 . This highlights the variability in response to NMeAla-related compounds across different cellular environments.

- Table 3: Apoptosis Induction Across Cell Lines

| Cell Line | Apoptosis Induction (%) | Notes |

|---|---|---|

| HepG2 | Low (5%) | Slight toxicity observed |

| Caco-2 | None | No significant toxicity |

| NIH3T3 | None | No membrane damage |

Propiedades

IUPAC Name |

(2S)-2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFAOVXKHJXLEI-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959936 | |

| Record name | N-Methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3913-67-5, 600-21-5 | |

| Record name | N-Methyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(methylamino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5152L2RBJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-Methyl-L-alanine?

A1: this compound has a molecular formula of C4H9NO2 and a molecular weight of 103.12 g/mol.

Q2: Are there any notable spectroscopic features of this compound?

A: Yes, spectroscopic studies using infrared absorption (IR) and vibrational circular dichroism (VCD) have been used to identify different hydrogen-bonded conformers of this compound in various solvents and matrices. [] These studies highlighted the conformational flexibility of the molecule.

Q3: How does the N-methylation of L-alanine influence its conformational landscape?

A: N-methylation introduces steric hindrance, impacting the molecule's conformational preferences. Studies have shown that this compound exhibits a unique conformational landscape compared to L-alanine, favoring specific hydrogen bond interactions. [] This has implications for its incorporation into peptides and its influence on their structures.

Q4: Have computational methods been employed to study this compound?

A: Yes, computational chemistry techniques, including conformational energy calculations and Monte Carlo simulations, have been used extensively. Early studies explored the sterically allowed conformations of poly-N-methyl-L-alanine, predicting a preference for a right-handed, approximately threefold helix. [, ] Later research utilized hard-sphere models to calculate the average dimensions of randomly coiling polysarcosine and poly-N-methyl-L-alanine. [] These studies provided insights into the conformational preferences and behavior of these polymers in solution.

Q5: How does the incorporation of this compound into peptides affect their structure?

A: The incorporation of this compound can significantly impact peptide conformation. Its presence can disrupt ordered structures like alpha-helices due to the introduction of both cis and trans isomers around the peptide bond. [] This characteristic makes it valuable in designing peptides with specific structural properties.

Q6: Can this compound be used to design specific peptide nanoshapes?

A: Yes, recent research has shown that this compound, along with its D-enantiomer, can be used to design diverse peptide nanoshapes with sub-nanometer precision. [] The restricted bond rotation around the N-methylated amide bond allows these residues to act as scaffolds for building desired conformations. This bottom-up design approach has significant potential for creating biofunctional molecules.

Q7: How does this compound compare to proline in its effect on collagen triple helix stability?

A: Replacing proline or hydroxyproline, both tertiary amides commonly found in collagen, with this compound actually decreases triple-helical stability. [] This suggests that the contribution of proline and hydroxyproline to collagen stability stems from factors beyond simply being tertiary amides.

Q8: What is the impact of replacing proline with this compound in angiotensin II and angiotensin III analogs?

A: Substituting proline with this compound in these analogs leads to significant changes in their pharmacological properties, particularly their potency and antagonistic activity. [, ] This highlights the importance of proline's specific structural features for the biological activity of these peptides.

Q9: Does replacing Pip with this compound in efrapeptin C analogs affect their activity?

A: Yes, replacing pipecolic acid (Pip) with this compound in efrapeptin C analogs has been shown to maintain their inhibitory activity against ATP hydrolysis by the A3B3 complex of A1A0-ATP synthase. [] This suggests that this compound can be a viable substitute for Pip in specific peptide drug design contexts.

Q10: Are there any known natural products containing this compound?

A: Yes, this compound is found in several natural products. Examples include pepticinnamins [], aspochracin [, ], and pithohirolide []. These compounds often exhibit interesting biological activities, highlighting the potential of this compound as a building block for pharmaceutical development.

Q11: Can this compound be incorporated into peptides via solid-phase synthesis?

A: Yes, this compound can be incorporated into peptides using standard solid-phase peptide synthesis methods. [, ] This allows for the controlled synthesis of peptides containing this residue for various research purposes.

Q12: What are the potential applications of polymers containing this compound?

A: The unique conformational properties and potential for self-assembly make poly-N-methyl-L-alanine and related polymers interesting for various applications. These include their use as templates for controlling the growth of inorganic nanomaterials, as seen with gold nanoparticle synthesis. [] Further exploration of their biocompatibility and biodegradability [] could lead to applications in drug delivery and tissue engineering.

Q13: Is this compound found in biological systems?

A: Yes, this compound has been identified in the hemolymph of freshwater mussels and its presence is correlated with stress response and potentially mortality. [] This finding suggests a potential role for this compound as a biomarker for environmental stress in these organisms.

Q14: Can this compound be produced through biosynthesis?

A: Yes, research has identified the biosynthetic pathway for this compound in the plant Dichapetalum cymosum. [] This pathway is also involved in the production of N-methyl-L-serine. Understanding these biosynthetic routes could have implications for developing sustainable production methods for these compounds.

Q15: Is there a connection between this compound and fungal metabolites?

A: Yes, this compound is a component of certain fungal metabolites. For instance, it is found in aspochracin, an insecticidal compound produced by the fungus Aspergillus ochraceus. [, ] This finding highlights the diverse roles of this compound in biological systems.

Q16: Can Corynebacterium glutamicum be engineered to produce N-methylated amino acids?

A: Yes, Corynebacterium glutamicum, a bacterium widely used in industrial amino acid production, has been successfully engineered for the fermentative production of various N-methylated amino acids, including this compound, sarcosine, and N-ethylglycine. [, ] This opens up avenues for sustainable and scalable production of these valuable compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.